Stereochemical Purity: trans-2-(4-Bromo-phenyl)-cyclohexanol vs. Mixed Diastereomer 2-(4-Bromophenyl)cyclohexanol
trans-2-(4-Bromo-phenyl)-cyclohexanol is supplied as a single trans diastereomer (≥96% purity, vendor specification) . In contrast, the commonly available 2-(4-bromophenyl)cyclohexanol (CAS 1267522-95-1) is an unspecified cis/trans mixture . The trans isomer places the phenyl and hydroxyl groups in a diequatorial orientation in the most stable chair conformer, while the cis isomer forces one substituent axial. This conformational homogeneity directly impacts the diastereoselectivity of subsequent acylation reactions, where trans-2-substituted cyclohexanols exhibit up to complete reversal of diastereomeric ratio (dr) in the presence of pyridine or DMAP, a phenomenon absent with cis substrates .
| Evidence Dimension | Diastereomeric purity and conformational homogeneity |
|---|---|
| Target Compound Data | Single trans diastereomer, ≥96% purity; all-equatorial conformation in stable chair |
| Comparator Or Baseline | Unspecified cis/trans mixture (CAS 1267522-95-1); variable axial/equatorial populations |
| Quantified Difference | Discrete diastereomer vs. undefined mixture; literature precedent for dr reversal from >90:10 to <10:90 upon amine addition for trans substrates |
| Conditions | Vendor purity specification (abcr, Leyan); conformational analysis per Winstein-Holness equation; acylation dr data from Hackbusch et al. (ACS 2014) for trans-2-substituted cyclohexanols |
Why This Matters
Procurement of a single, defined trans diastereomer ensures reproducible diastereoselectivity in downstream transformations, whereas a cis/trans mixture introduces an uncontrolled variable that can invert the stereochemical outcome.
